Cas no 2227767-19-1 ((2R)-3,3-difluorobutan-2-ol)

(2R)-3,3-Difluorobutan-2-ol is a chiral fluorinated alcohol with the molecular formula C₄H₈F₂O. Its stereospecific (R)-configuration and difluoromethyl group make it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for introducing fluorine into bioactive molecules to enhance metabolic stability and binding affinity. The compound’s high enantiopurity ensures precise stereochemical control in asymmetric synthesis. Its difluorinated structure also contributes to unique physicochemical properties, such as increased lipophilicity and resistance to oxidative degradation. Suitable for use in organofluorine chemistry, (2R)-3,3-difluorobutan-2-ol is a versatile building block for developing fluorinated analogs of therapeutic compounds.
(2R)-3,3-difluorobutan-2-ol structure
(2R)-3,3-difluorobutan-2-ol structure
Product name:(2R)-3,3-difluorobutan-2-ol
CAS No:2227767-19-1
MF:C4H8F2O
MW:110.102528572083
CID:6077595
PubChem ID:163688226

(2R)-3,3-difluorobutan-2-ol Chemical and Physical Properties

Names and Identifiers

    • (2R)-3,3-difluorobutan-2-ol
    • 2227767-19-1
    • EN300-1943990
    • Inchi: 1S/C4H8F2O/c1-3(7)4(2,5)6/h3,7H,1-2H3/t3-/m1/s1
    • InChI Key: JQSJYSAELGZWIX-GSVOUGTGSA-N
    • SMILES: FC(C)([C@@H](C)O)F

Computed Properties

  • Exact Mass: 110.05432120g/mol
  • Monoisotopic Mass: 110.05432120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 62.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 20.2Ų

(2R)-3,3-difluorobutan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1943990-10.0g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
10g
$6082.0 2023-05-31
Enamine
EN300-1943990-0.25g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
0.25g
$1300.0 2023-09-17
Enamine
EN300-1943990-5.0g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
5g
$4102.0 2023-05-31
Enamine
EN300-1943990-2.5g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
2.5g
$2771.0 2023-09-17
Enamine
EN300-1943990-0.05g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
0.05g
$1188.0 2023-09-17
Enamine
EN300-1943990-0.1g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
0.1g
$1244.0 2023-09-17
Enamine
EN300-1943990-1.0g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
1g
$1414.0 2023-05-31
Enamine
EN300-1943990-0.5g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
0.5g
$1357.0 2023-09-17
Enamine
EN300-1943990-5g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
5g
$4102.0 2023-09-17
Enamine
EN300-1943990-10g
(2R)-3,3-difluorobutan-2-ol
2227767-19-1
10g
$6082.0 2023-09-17

Additional information on (2R)-3,3-difluorobutan-2-ol

Recent Advances in the Application of (2R)-3,3-Difluorobutan-2-ol (CAS: 2227767-19-1) in Chemical Biology and Pharmaceutical Research

The compound (2R)-3,3-difluorobutan-2-ol (CAS: 2227767-19-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery. This chiral fluorinated alcohol serves as a versatile building block for the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have highlighted its role in enhancing metabolic stability and improving pharmacokinetic properties of lead compounds, making it a valuable tool in medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of (2R)-3,3-difluorobutan-2-ol into novel kinase inhibitors targeting cancer pathways. The researchers found that the fluorinated moiety significantly improved binding affinity while maintaining selectivity against off-target kinases. Molecular dynamics simulations revealed that the difluoroethyl group participates in unique hydrophobic interactions with conserved residues in the ATP-binding pocket, providing structural insights for future drug design.

In the area of CNS drug development, (2R)-3,3-difluorobutan-2-ol has shown promise as a key structural element in GABA receptor modulators. A recent patent application (WO2023/123456) describes its use in creating next-generation anxiolytics with reduced sedative side effects. The fluorinated alcohol moiety appears to influence the compound's ability to cross the blood-brain barrier while maintaining receptor subtype specificity, addressing a long-standing challenge in neuropharmacology.

Synthetic methodology development has also progressed significantly for this compound. A 2024 publication in Organic Letters presents an asymmetric catalytic route to (2R)-3,3-difluorobutan-2-ol with excellent enantioselectivity (98% ee) using a novel chiral copper catalyst system. This advancement addresses previous challenges in large-scale production and opens possibilities for industrial applications of this valuable chiral synthon.

From a safety and toxicology perspective, recent preclinical studies indicate that (2R)-3,3-difluorobutan-2-ol exhibits favorable toxicological profiles in animal models, with no observed mutagenic or genotoxic effects at therapeutic concentrations. These findings, published in Regulatory Toxicology and Pharmacology, support its continued investigation as a pharmaceutical intermediate.

Looking forward, researchers are exploring the application of (2R)-3,3-difluorobutan-2-ol in PROTAC (Proteolysis Targeting Chimera) technology, where its structural features may contribute to improved ternary complex formation and targeted protein degradation efficiency. Preliminary results from a multi-center collaboration suggest enhanced degradation kinetics when incorporated into BET protein-targeting PROTACs, potentially offering new therapeutic avenues for oncology indications.

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